molecular formula C22H23N3O3 B6511456 ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922016-19-1

ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6511456
CAS No.: 922016-19-1
M. Wt: 377.4 g/mol
InChI Key: OKAFMPDVXIUIHI-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a benzyl(methyl)amino group at position 4, a 4-methylphenyl group at position 1, and an ethyl ester at position 2. Its structural uniqueness lies in the benzyl(methyl)amino substituent at position 4, which distinguishes it from analogs with simpler alkyl or electron-withdrawing groups at this position .

Properties

IUPAC Name

ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-28-22(27)21-19(24(3)15-17-8-6-5-7-9-17)14-20(26)25(23-21)18-12-10-16(2)11-13-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAFMPDVXIUIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N(C)CC2=CC=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are pyridazine derivatives with ethyl ester groups and substituted phenyl rings. Evidence from seven ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives (e.g., 12b–12g) provides a basis for comparison (Table 1) . Key differences include:

Table 1: Structural and Physicochemical Comparison

Compound Name (Position 1 Substituent; Position 4 Substituent) Yield (%) Melting Point (°C) Key Structural Features
Ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) N/A* N/A* - Position 4: Benzyl(methyl)amino (bulky, basic)
- Position 1: 4-Methylphenyl (electron-donating)
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 63 109–110 - Position 1: 3-Chlorophenyl (electron-withdrawing)
- Position 4: Methyl
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 95 220–223 - Position 1: 4-Hydroxyphenyl (polar, H-bond donor)
- Position 4: Methyl
Ethyl 5-Cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12g) 40 N/A - Position 1: 4-Nitrophenyl (strongly electron-withdrawing)
- Position 4: Methyl

Key Observations

Yields for the analogs range from 40% (12g) to 95% (12d), suggesting that electron-donating groups (e.g., 4-hydroxyphenyl in 12d) may stabilize intermediates during synthesis .

Melting Points and Solubility: High melting points (e.g., 220–223°C for 12d) correlate with polar substituents like hydroxyl groups, which enhance crystallinity. The target compound’s benzyl(methyl)amino group may reduce melting point compared to 12d due to increased hydrophobicity but improve membrane permeability in biological systems.

Biological Activity Implications: Analogs such as 12b (3-chlorophenyl) and 12g (4-nitrophenyl) exhibit electron-withdrawing substituents, which are often associated with enhanced receptor binding affinity in adenosine A1 modulators .

Structural Characterization Methods: All analogs in Table 1 were characterized via $^1$H NMR, $^{13}$C NMR, and mass spectrometry . The target compound would likely require similar analytical techniques, with additional attention to resolving splitting patterns from the benzyl(methyl)amino group’s protons. Crystallographic software such as SHELXL () and ORTEP-3 () could aid in confirming its 3D structure.

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